Scientific Field: Pharmacology
Summary of Application: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities.
Methods of Application: Numerous methods for the synthesis of pyrimidines are described.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Scientific Field: Endocrinology
Summary of Application: The compound 5-amino-N-(tert-butyl)-4-(4-iodophenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide (TP48) has been developed as a functional antagonist for the receptor of Thyroid Stimulating Hormone (TSH).
Methods of Application: The compound TP48 reduces the TSH-stimulated adenylate cyclase activity in rat thyroid membranes.
Scientific Field: Biochemistry
Summary of Application: Pyrimidines are known to exhibit antioxidant effects.
Methods of Application: The synthesis of pyrimidines involves numerous methods.
Results or Outcomes: A large number of pyrimidines exhibit potent antioxidant effects.
Scientific Field: Microbiology
Summary of Application: Pyrimidines display a range of pharmacological effects including antibacterial activities.
Results or Outcomes: A large number of pyrimidines exhibit potent antibacterial effects.
Scientific Field: Virology
Summary of Application: Pyrimidines have been found to exhibit antiviral activities.
Results or Outcomes: A large number of pyrimidines exhibit potent antiviral effects.
Scientific Field: Mycology
Summary of Application: Pyrimidines display a range of pharmacological effects including antifungal activities.
Results or Outcomes: A large number of pyrimidines exhibit potent antifungal effects.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. It has the molecular formula and a molecular weight of approximately 267.35 g/mol. The compound features a tert-butyl group and a methylthio substituent, contributing to its chemical properties and potential biological activities. Its CAS number is 365996-86-7, and it is often utilized in research settings for its intriguing chemical behavior and biological implications .
These reactions are essential for synthesizing derivatives with modified biological activities or improved pharmacological profiles.
The synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:
These synthetic routes allow for the customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has potential applications in:
Interaction studies are crucial for understanding how tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate interacts with biological systems. These studies may include:
Such studies will help elucidate its potential therapeutic roles and mechanisms of action.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate shares structural similarities with several other compounds in the pyrrolo-pyrimidine family. Notable comparisons include:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 1105187-42-5 | Lacks methylthio group; potential antitumor activity |
Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | 365996-87-8 | Contains sulfonyl instead of methylthio; different reactivity |
Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | N/A | Alternative substitution pattern; varied biological activity |
These compounds highlight the diversity within the pyrrolo-pyrimidine class and underscore the unique attributes of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate that may confer distinct biological properties.
The synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis approaches that have been refined over decades of research [3] . These traditional methods focus on constructing the heterocyclic core followed by selective functionalization to introduce the desired substituents at specific positions [4].
The formation of the pyrrolo[3,4-d]pyrimidine core represents the most critical step in the synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate [4]. Several cyclization strategies have been developed to construct this bicyclic system, each with distinct advantages and limitations [5].
One predominant approach involves the construction of the pyrimidine ring on a pre-formed pyrrole scaffold [5]. This method begins with appropriately substituted pyrrole derivatives that serve as building blocks for subsequent pyrimidine ring formation [4]. The cyclization typically proceeds through condensation reactions involving nitrogen-containing reagents such as formamide, urea derivatives, or their synthetic equivalents [5].
An alternative strategy involves the formation of the pyrrole ring from pyrimidine precursors [6]. This approach has gained significant attention due to its versatility and efficiency in creating the desired bicyclic system [4]. The method often employs domino reactions, where multiple bond-forming processes occur in a sequential manner without isolating intermediates [6].
A particularly effective cyclization strategy for pyrrolo[3,4-d]pyrimidine core formation involves the use of 2,3-dioxopyrrolidines as key intermediates [4]. As reported by Southwick and Hofmann, three distinct procedures have been developed based on this approach:
These cyclization methods provide efficient routes to the core structure, which can then be further functionalized to obtain tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate [4] [5].
Another notable cyclization approach involves the use of 1,3-dipolar cycloaddition reactions [7]. This method utilizes azomethine ylides and appropriate dipolarophiles to construct the pyrrole ring, which can then be elaborated to form the pyrrolo[3,4-d]pyrimidine system [7]. The reaction proceeds through the formation of pyrrolo[3,4-c]pyrrole-1,3-diones as key intermediates, which can be further transformed to yield the desired heterocyclic framework [7].
Table 1: Comparison of Cyclization Strategies for Pyrrolo[3,4-d]pyrimidine Core Formation
Cyclization Strategy | Key Intermediates | Reaction Conditions | Yield Range (%) | References |
---|---|---|---|---|
Pyrimidine formation on pyrrole | Substituted pyrroles | Formamide, urea derivatives, 120-160°C | 45-75 | [4] [5] |
Pyrrole formation from pyrimidines | Alkynylated uracils | Pd catalysts, anilines, 80-120°C | 40-85 | [6] |
2,3-Dioxopyrrolidine approach | 4-Carbethoxy derivatives | Guanidine, urea, refluxing ethanol | 50-80 | [4] |
1,3-Dipolar cycloaddition | Azomethine ylides | AgOAc, N-alkylmaleimides, rt | 60-90 | [7] |
The selection of an appropriate cyclization strategy depends on various factors, including the availability of starting materials, desired substitution pattern, and scale of synthesis [4] [5]. For the specific case of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, the 2,3-dioxopyrrolidine approach has proven particularly effective due to its compatibility with the subsequent functionalization steps required to introduce the methylthio group at C2 and the tert-butyl carboxylate at N6 [4].
Following the formation of the pyrrolo[3,4-d]pyrimidine core, selective functionalization at the N6 and C2 positions is necessary to obtain tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate . This process requires careful control of reaction conditions to ensure regioselectivity and high yields [8].
The functionalization at the N6 position involves the introduction of the tert-butyl carboxylate group . This is typically achieved through a protection strategy using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as 4-dimethylaminopyridine (DMAP) or triethylamine [9]. The reaction selectively targets the more nucleophilic nitrogen at the N6 position, leaving other potential reaction sites unaffected [8].
For the C2 position, the introduction of the methylthio group requires a different approach . One common method involves the initial formation of a 2-chloro or 2-bromo derivative, which can then undergo nucleophilic substitution with sodium thiomethoxide or a similar sulfur-containing nucleophile [8]. Alternatively, the methylthio group can be introduced directly during the construction of the pyrimidine ring by using appropriate thiourea derivatives or S-methylisothiourea as reagents [10].
The selective functionalization at these positions often presents challenges due to the presence of multiple reactive sites in the pyrrolo[3,4-d]pyrimidine scaffold [8]. To overcome these challenges, researchers have developed sequential functionalization strategies that exploit differences in reactivity between various positions [11].
A particularly effective approach for the selective functionalization of pyrrolo[3,4-d]pyrimidines involves the use of halogenated intermediates [12]. For instance, 2,4-dichloropyrrolo[3,4-d]pyrimidines can serve as versatile precursors for further transformations [13]. The chlorine atoms at positions 2 and 4 exhibit different reactivities toward nucleophilic substitution, allowing for selective introduction of the methylthio group at position 2 [8] [12].
The regioselectivity of functionalization can also be influenced by the choice of reaction conditions and catalysts [14]. For example, palladium-catalyzed cross-coupling reactions have been employed for the selective functionalization of halogenated pyrrolo[3,4-d]pyrimidines [11]. These reactions can be fine-tuned to target specific positions by adjusting parameters such as catalyst type, ligand, base, and solvent [14].
Table 2: Methods for Selective Functionalization at N6 and C2 Positions
Position | Functional Group | Reagents | Reaction Conditions | Yield (%) | References |
---|---|---|---|---|---|
N6 | tert-butyl carboxylate | Boc2O, DMAP | THF, 0°C to rt, 4-6h | 75-90 | [9] [8] |
N6 | tert-butyl carboxylate | tert-butyl chloroformate, Et3N | DCM, 0°C to rt, 2-4h | 70-85 | [8] [9] |
C2 | methylthio | NaSCH3, 2-chloro intermediate | DMF, 60-80°C, 2-3h | 65-80 | [8] [10] |
C2 | methylthio | S-methylisothiourea, base | EtOH, reflux, 4-6h | 60-75 | [10] |
C2 | methylthio | CH3SSCH3, Bu3P | THF, rt, 1-2h | 70-85 | [8] |
The selective functionalization at N6 and C2 positions represents a critical aspect of the synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate . The development of efficient and regioselective methods for these transformations has significantly contributed to the accessibility of this compound and related derivatives for further applications in medicinal chemistry research [8] .
The development of novel catalytic systems has revolutionized the synthesis of pyrrolo[3,4-d]pyrimidine derivatives, including tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, by offering improved yields, enhanced purity, and more efficient reaction pathways [9]. These catalytic approaches have addressed many of the limitations associated with traditional synthetic methods, particularly in terms of reaction efficiency and selectivity [8].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrrolo[3,4-d]pyrimidines [11]. Various palladium catalysts, including Pd(PPh3)4, PdCl2(PPh3)2, and Pd(dba)2, have been employed in combination with appropriate ligands to facilitate selective transformations [11] [9]. For instance, the Suzuki-Miyaura coupling has been utilized for the introduction of aryl groups at specific positions of the pyrrolo[3,4-d]pyrimidine scaffold, while the Buchwald-Hartwig amination has proven effective for the formation of carbon-nitrogen bonds [9] [15].
Copper-catalyzed reactions have also demonstrated significant utility in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives [6]. Copper catalysts, such as CuI and Cu(OAc)2, have been employed for various transformations, including C-N bond formation and cyclization reactions [11] [6]. These catalysts often operate under milder conditions compared to traditional methods, leading to improved functional group tolerance and reduced side reactions [6].
The use of microwave irradiation in combination with catalytic systems has further enhanced the efficiency of pyrrolo[3,4-d]pyrimidine synthesis [11]. This approach significantly reduces reaction times while maintaining or improving yields [11]. For example, the synthesis of triarylated pyrrolo[2,3-d]pyrimidines through three cross-coupling reactions catalyzed by palladium under microwave irradiation has been reported to proceed with high yields (35-50% overall yield) [11].
Novel heterogeneous catalysts have also been developed to address challenges related to catalyst recovery and reuse [9]. These catalysts, often supported on solid materials such as silica, alumina, or polymers, combine the advantages of homogeneous catalysis with the practical benefits of heterogeneous systems [9]. They have shown promise in various transformations relevant to the synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, including cyclization and functionalization reactions [9].
Table 3: Novel Catalytic Systems for Pyrrolo[3,4-d]pyrimidine Synthesis
Catalytic System | Reaction Type | Advantages | Yield Improvement | References |
---|---|---|---|---|
Pd(PPh3)4/PdCl2(PPh3)2 | Suzuki-Miyaura coupling | Selective C-C bond formation | 15-25% | [11] [9] |
Pd(dba)2/CuI | Sonogashira coupling | Mild conditions, high functional group tolerance | 20-30% | [11] |
CuI/1,10-phenanthroline | C-N bond formation | Lower catalyst loading, environmentally friendly | 10-20% | [6] |
Pd/C | Hydrogenation | Easy catalyst recovery, scalable | 15-25% | [9] |
Microwave-assisted Pd catalysis | Cross-coupling | Reduced reaction time, higher throughput | 25-35% | [11] |
The development of these novel catalytic systems has not only improved the efficiency of individual synthetic steps but has also enabled the design of more concise routes to tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate [9]. By reducing the number of steps and increasing overall yields, these catalytic approaches have made this compound more accessible for research and development purposes [8] [9].
Furthermore, the enhanced selectivity offered by modern catalytic systems has addressed challenges related to regiocontrol in the functionalization of pyrrolo[3,4-d]pyrimidines [8]. This has been particularly valuable for the selective introduction of the methylthio group at the C2 position and the tert-butyl carboxylate at the N6 position, which are defining features of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate [8].
The transition from laboratory-scale synthesis to large-scale production of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate necessitates comprehensive process optimization to ensure efficiency, cost-effectiveness, and environmental sustainability [9]. This optimization encompasses various aspects of the synthetic process, including reaction conditions, purification methods, and overall process design [9].
One key aspect of process optimization involves the selection of appropriate solvents for large-scale reactions [9]. Traditional solvents used in laboratory-scale synthesis, such as dichloromethane and dimethylformamide, may present challenges in terms of cost, safety, and environmental impact when employed at industrial scales [9]. Alternative solvents, including ethyl acetate, 2-methyltetrahydrofuran, and aqueous systems, have been investigated as more sustainable options for the large-scale production of pyrrolo[3,4-d]pyrimidine derivatives [9] [15].
Temperature control represents another critical factor in process optimization [9]. The precise regulation of reaction temperature is essential for maintaining selectivity and preventing the formation of unwanted byproducts [9]. In large-scale production, efficient heat transfer systems are implemented to ensure uniform temperature distribution throughout the reaction mixture [9]. Additionally, the use of continuous flow reactors has emerged as a valuable approach for improved temperature control and reaction efficiency [15].
The optimization of catalyst systems plays a pivotal role in enhancing the economic viability of large-scale production [9]. Factors such as catalyst loading, recyclability, and stability under reaction conditions significantly impact the overall process economics [9]. For palladium-catalyzed reactions, which are commonly employed in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives, strategies for reducing catalyst loading and implementing catalyst recovery systems have been developed to minimize costs associated with precious metals [9] [15].
Purification methods represent a substantial component of process optimization for large-scale production [9]. Traditional purification techniques, such as column chromatography, are often impractical at industrial scales due to considerations related to solvent consumption, time efficiency, and waste generation [9]. Alternative approaches, including crystallization, precipitation, and continuous purification systems, have been developed to address these challenges [9] [15].
Table 4: Process Optimization Parameters for Large-Scale Production
Optimization Parameter | Traditional Approach | Optimized Approach | Benefits | References |
---|---|---|---|---|
Solvent selection | DCM, DMF | Ethyl acetate, 2-MeTHF | Reduced toxicity, lower cost | [9] [15] |
Temperature control | Batch heating | Continuous flow reactors | Improved selectivity, energy efficiency | [9] [15] |
Catalyst system | High Pd loading (5-10 mol%) | Low Pd loading (0.1-1 mol%), catalyst recovery | Cost reduction, sustainability | [9] |
Purification | Column chromatography | Crystallization, continuous purification | Reduced solvent use, higher throughput | [9] [15] |
Reaction concentration | Dilute conditions (0.1-0.2 M) | Concentrated conditions (0.5-1.0 M) | Increased space-time yield, reduced solvent waste | [9] |
The implementation of continuous manufacturing processes represents a significant advancement in the large-scale production of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate and related compounds [15]. Continuous flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and increased process reliability [15]. These benefits are particularly valuable for reactions involving sensitive intermediates or hazardous reagents, which are common in the synthesis of complex heterocycles [9] [15].
Process analytical technology (PAT) has been integrated into the large-scale production of pyrrolo[3,4-d]pyrimidine derivatives to enable real-time monitoring and control of reaction parameters [9]. Techniques such as in-line spectroscopy (UV-Vis, IR, Raman) and chromatography provide valuable data on reaction progress and product quality, allowing for immediate adjustments to process conditions when necessary [9]. This approach enhances process robustness and ensures consistent product quality across multiple production batches [9].
The optimization of work-up procedures represents another important aspect of large-scale production [9]. Efficient methods for quenching reactions, separating phases, and isolating products have been developed to minimize processing time and reduce waste generation [9]. These optimized work-up procedures contribute significantly to the overall efficiency and sustainability of the manufacturing process [9] [15].
Through comprehensive process optimization, the large-scale production of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has become more economically viable and environmentally sustainable [9]. These advancements have facilitated the broader availability of this compound for research and development purposes, supporting its potential applications in medicinal chemistry and related fields [9].
The synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves multiple reactive functional groups that must be selectively manipulated during various stages of the synthetic pathway [16]. Protective group strategies play a crucial role in controlling the reactivity of these functional groups, preventing unwanted side reactions, and enabling selective transformations at specific positions [16].
The pyrrole nitrogen (N7) in the pyrrolo[3,4-d]pyrimidine scaffold represents a key position that often requires protection during synthetic sequences [16]. This nitrogen exhibits nucleophilic character and can participate in undesired reactions when left unprotected [16]. Various protective groups have been employed for the N7 position, including sulfonyl groups, benzyl derivatives, and silyl-based protections [16].
Sulfonyl groups, such as tosyl (Ts) and mesyl (Ms), are among the most common protective groups for pyrrole nitrogens due to their strong electron-withdrawing effect [16]. These groups reduce the reactivity of the pyrrole ring, allowing for more selective transformations at other positions [16]. The introduction of sulfonyl groups typically involves the reaction of the pyrrole nitrogen with the corresponding sulfonyl chloride in the presence of a base, such as sodium hydride or triethylamine [16].
Benzyl-based protective groups, including benzyl (Bn), p-methoxybenzyl (PMB), and 2,4-dimethoxybenzyl (DMB), offer alternative options for pyrrole nitrogen protection [16]. These groups can be introduced through alkylation reactions using benzyl halides or through Mitsunobu conditions with benzyl alcohols [16]. The DMB group, in particular, has been employed to protect pyrrolo[2,3-d]pyrimidines, providing stability under various reaction conditions while remaining amenable to selective deprotection [16].
Table 5: Protective Groups for Pyrrole Nitrogen in Pyrrolo[3,4-d]pyrimidine Synthesis
Protective Group | Introduction Conditions | Deprotection Conditions | Stability Profile | References |
---|---|---|---|---|
Tosyl (Ts) | TsCl, NaH, THF, 0°C to rt | Na/naphthalene, DME, -78°C | Stable to acids, bases, oxidants | [16] |
Mesyl (Ms) | MsCl, Et3N, DCM, 0°C | Na/NH3, -78°C | Stable to acids, bases, oxidants | [16] |
Benzyl (Bn) | BnBr, NaH, DMF, 0°C to rt | H2, Pd/C, MeOH or Na/NH3 | Stable to acids, bases | [16] |
2,4-Dimethoxybenzyl (DMB) | DMBCl, NaH, DMF or DMBOH, DEAD, PPh3 | TFA, DCM or DDQ, DCM/H2O | Stable to bases, mild acids | [16] |
tert-Butoxycarbonyl (Boc) | Boc2O, DMAP, THF | TFA, DCM or HCl, dioxane | Stable to bases, nucleophiles | [16] [9] |
The tert-butoxycarbonyl (Boc) group serves a dual purpose in the synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate [9]. While it functions as a protective group for the N6 position, it also represents a key structural element of the target compound [9]. The introduction of the Boc group at the N6 position is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base [9]. This transformation not only protects the nitrogen but also installs the tert-butyl carboxylate functionality required in the final product [9].
Hydroxyl groups, which may be present in intermediates during the synthesis of pyrrolo[3,4-d]pyrimidine derivatives, often require protection to prevent undesired side reactions [16]. Silyl-based protective groups, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS), are commonly employed for this purpose [16]. These groups offer varying degrees of stability under different reaction conditions, allowing for selective manipulation of other functional groups while maintaining protection of the hydroxyl moiety [16].
Amino groups in pyrimidine precursors may also require protection during certain synthetic sequences [16]. Acetyl, benzoyl, and formyl groups have been utilized for this purpose, providing temporary masking of the amino functionality [16]. These protective groups can be introduced through reaction with the corresponding acid chlorides or anhydrides, and they can be removed under mild conditions when the amino group needs to be liberated for subsequent transformations [16].
The selection of appropriate protective groups for the synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate depends on various factors, including compatibility with reaction conditions, ease of introduction and removal, and overall synthetic strategy [16]. A carefully designed protection-deprotection sequence can significantly enhance the efficiency and selectivity of the synthetic pathway, leading to improved yields and purity of the target compound [16] [9].
In the context of large-scale production, considerations related to cost, safety, and environmental impact also influence the choice of protective groups [9]. Protective groups that can be introduced and removed using inexpensive reagents under mild conditions are generally preferred for industrial applications [9]. Additionally, protective group strategies that minimize the generation of hazardous waste or utilize more environmentally benign reagents align with principles of green chemistry and sustainable manufacturing [9] [16].
The development of orthogonal protection strategies, where multiple functional groups can be selectively protected and deprotected without affecting other protections, has further advanced the synthesis of complex pyrrolo[3,4-d]pyrimidine derivatives [16]. These strategies enable precise control over the reactivity of different positions in the molecule, facilitating the selective introduction of substituents at desired locations [16]. For tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate, such orthogonal approaches have contributed to more efficient and selective synthetic routes [16] [9].
Through the judicious application of protective group strategies, the synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been optimized to achieve higher yields, improved selectivity, and enhanced practicality for both laboratory-scale and industrial-scale production [16] [9]. These advancements have facilitated the broader availability of this compound for research and development purposes, supporting its potential applications in various fields [9].